molecular formula C11H22O2 B14532667 Undec-2-ene-1,4-diol CAS No. 62499-94-9

Undec-2-ene-1,4-diol

Cat. No.: B14532667
CAS No.: 62499-94-9
M. Wt: 186.29 g/mol
InChI Key: OGFJYEJACKOHJL-UHFFFAOYSA-N
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Description

Undec-2-ene-1,4-diol is an organic compound characterized by the presence of a double bond between the second and third carbon atoms and hydroxyl groups attached to the first and fourth carbon atoms. This compound is part of the diol family, which includes molecules with two hydroxyl groups. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Undec-2-ene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Epoxides: Formed through oxidation.

    Saturated Diols: Formed through reduction.

    Halides: Formed through substitution reactions.

Scientific Research Applications

Undec-2-ene-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of undec-2-ene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially altering their activity. The double bond can participate in addition reactions, making the compound reactive under certain conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Undec-2-ene-1,4-diol’s unique combination of a double bond and two hydroxyl groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

62499-94-9

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

undec-2-ene-1,4-diol

InChI

InChI=1S/C11H22O2/c1-2-3-4-5-6-8-11(13)9-7-10-12/h7,9,11-13H,2-6,8,10H2,1H3

InChI Key

OGFJYEJACKOHJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C=CCO)O

Origin of Product

United States

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